![molecular formula C11H12N2O B1419581 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one CAS No. 14059-07-5](/img/structure/B1419581.png)
5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one
Overview
Description
5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a heterocyclic compound that belongs to the class of imidazolines and has a molecular formula of C12H14N2O.
Scientific Research Applications
Synthesis and Coordination in Chemistry
- Rearrangement and Coordination: The compound has been used in the synthesis of different compounds involving coordination chemistry, such as the creation of nickel complexes. It's involved in rearrangements leading to the formation of compounds like NiL32·0.75H2O, demonstrating its utility in complex chemical syntheses (Bermejo et al., 2000).
Structural and Biological Studies
- Nitrefazole Synthesis: This compound is structurally similar to 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), a drug known for inhibiting aldehyde dehydrogenase. Its synthesis and structural assignment provide insights into the properties of similar compounds (Klink et al., 1985).
- Angiotensin II Receptor Antagonists: Derivatives of this compound have been explored as novel angiotensin II receptor antagonists, showing potential in the treatment of cardiovascular diseases (Bovy et al., 1993).
Synthesis of Novel Compounds
- Chromone Derivatives: Research into synthesizing 2-methyl-3-(1-methyl-1H-imidazol-2-yl)-4H-1-benzopyran-4-ones from similar compounds opens avenues for creating novel chromones with potential biological activities (Cozzi & Pillan, 1984).
- Cytotoxicity Studies: Analogues of this compound, like 5Z-5-[(4-Methoxyphenyl)methylidene]-3-methyl-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one, have shown high cytotoxicity against human lung carcinoma cells, indicating their potential in cancer research (Barskaia et al., 2015).
Corrosion Inhibition
- Corrosion Inhibition Properties: Derivatives of this compound have been studied for their ability to inhibit corrosion in metals, an important aspect in material science and engineering (Ammal et al., 2018).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one may also interact with various cellular targets, potentially influencing a range of biological processes.
Mode of Action
For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities , suggesting that they may interact with targets involved in these processes.
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one may also influence a variety of biochemical pathways.
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities . This suggests that 5-methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one may also have a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
4-methyl-3-(4-methylphenyl)-1H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-3-5-10(6-4-8)13-9(2)7-12-11(13)14/h3-7H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGARJFOLRQLRIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CNC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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